3,4-Dibromopyridine-2-carbaldehyde

Catalog No.
S15927353
CAS No.
M.F
C6H3Br2NO
M. Wt
264.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibromopyridine-2-carbaldehyde

Product Name

3,4-Dibromopyridine-2-carbaldehyde

IUPAC Name

3,4-dibromopyridine-2-carbaldehyde

Molecular Formula

C6H3Br2NO

Molecular Weight

264.90 g/mol

InChI

InChI=1S/C6H3Br2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H

InChI Key

KGIIICBAHAOHQR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)Br)C=O

3,4-Dibromopyridine-2-carbaldehyde is an organic compound that belongs to the pyridine family, characterized by its unique structure featuring two bromine substituents at the 3rd and 4th positions and an aldehyde group at the 2nd position of the pyridine ring. Its molecular formula is C6H3Br2NOC_6H_3Br_2NO, with a molecular weight of approximately 264.9 g/mol. This compound is notable for its reactivity and versatility in various chemical applications, making it a valuable intermediate in organic synthesis and research .

The chemical behavior of 3,4-Dibromopyridine-2-carbaldehyde is influenced by its functional groups. The aldehyde group can engage in nucleophilic addition reactions, while the bromine atoms can participate in substitution reactions. Common reactions include:

  • Oxidation: Conversion to 3,4-Dibromopyridine-2-carboxylic acid.
  • Reduction: Formation of 3,4-Dibromopyridine-2-methanol.
  • Substitution: Reaction with various nucleophiles leading to diverse substituted pyridine derivatives.

Research indicates that 3,4-Dibromopyridine-2-carbaldehyde may possess biological activities relevant to pharmaceutical development. It has been explored as a precursor for synthesizing biologically active molecules, including potential antimicrobial and anticancer agents. The compound's reactivity allows it to interact with various biological targets, although specific studies detailing its pharmacological effects remain limited .

The synthesis of 3,4-Dibromopyridine-2-carbaldehyde typically involves two main steps:

  • Bromination: The starting material, 2-pyridinecarboxaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron or aluminum chloride.
  • Formylation: Following bromination, formylation is performed to introduce the aldehyde group at the desired position on the pyridine ring.

These methods can be scaled for industrial production, utilizing automated reactors and purification techniques such as recrystallization or column chromatography to ensure high yield and purity .

3,4-Dibromopyridine-2-carbaldehyde serves multiple roles across various fields:

  • Organic Chemistry: Acts as a building block for synthesizing more complex organic molecules and as a reagent in organic reactions.
  • Biological Research: Used in developing biologically active compounds and pharmaceuticals.
  • Industrial Uses: Functions as an intermediate in producing specialty chemicals, dyes, and pigments .

While specific interaction studies focusing solely on 3,4-Dibromopyridine-2-carbaldehyde are scarce, its chemical properties suggest potential interactions with nucleophiles due to the reactive aldehyde group. The bromine substituents may also facilitate various substitution reactions that could lead to novel compounds with distinct biological or chemical properties .

Several compounds share structural similarities with 3,4-Dibromopyridine-2-carbaldehyde. A comparison highlights its unique features:

Compound NameMolecular FormulaKey Features
3,5-Dibromopyridine-4-carbaldehydeC6H3Br2NOBromines at different positions; similar reactivity
2,6-Dibromopyridine-4-carboxaldehydeC6H3Br2NO2Contains a carboxaldehyde group; different functional properties
3-Amino-2,6-dibromopyridineC6H5Br2NAmino group introduces different reactivity; potential biological activity
5-Bromo-3-pyridinecarboxaldehydeC6H4BrNOCarboxaldehyde functionality; varied applications in synthesis

The uniqueness of 3,4-Dibromopyridine-2-carbaldehyde lies in its specific arrangement of functional groups and bromination pattern, which influences its reactivity profile and potential applications in organic synthesis and medicinal chemistry .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

264.85609 g/mol

Monoisotopic Mass

262.85814 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

Explore Compound Types